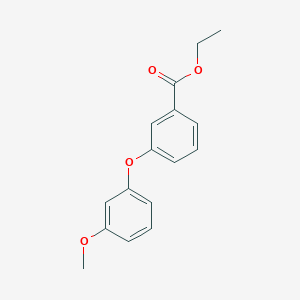

Ethyl 3-(3-methoxyphenoxy)benzoate

描述

Ethyl 3-(3-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 3-methoxyphenoxy group at the 3-position. This compound combines the ester functionality of ethyl benzoate with the electron-donating methoxy group and ether linkage, which influence its electronic properties, solubility, and reactivity.

属性

分子式 |

C16H16O4 |

|---|---|

分子量 |

272.29 g/mol |

IUPAC 名称 |

ethyl 3-(3-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C16H16O4/c1-3-19-16(17)12-6-4-8-14(10-12)20-15-9-5-7-13(11-15)18-2/h4-11H,3H2,1-2H3 |

InChI 键 |

VVRNUNZPXKQPGK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 3-Methoxybenzoate (Ethyl m-anisate): Lacks the phenoxy ether linkage present in Ethyl 3-(3-methoxyphenoxy)benzoate. The direct attachment of the methoxy group at the meta position on the benzoate ring results in weaker electron-donating effects compared to the phenoxy group. This difference impacts reactivity in electrophilic substitution reactions and UV absorption profiles .

- Ethyl 4-({7-[(3-Methoxybenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate: Features a chromen-4-one core with additional substituents, including a 3-methoxybenzyloxy group. The extended conjugated system enhances UV absorbance and may confer fluorescence properties, unlike the simpler structure of Ethyl 3-(3-methoxyphenoxy)benzoate. This complexity also reduces solubility in non-polar solvents .

Functional Group Variations

- Ethyl 3-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate: Incorporates a trifluoromethyl-oxadiazole moiety, introducing strong electron-withdrawing effects. This contrasts with the electron-donating methoxyphenoxy group in Ethyl 3-(3-methoxyphenoxy)benzoate, leading to differences in metabolic stability and interactions with biological targets (e.g., enzymes or receptors) .

- I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate): Contains a thioether-linked isoxazole substituent. This structural variation also alters metabolic pathways, as thioethers are prone to oxidation .

Ester Group Modifications

Methyl 3-Methoxybenzoate :

Replacing the ethyl ester with a methyl group slightly increases volatility but reduces hydrolytic stability due to the smaller alkyl chain. This affects applications in polymer matrices or solvent systems where ester cleavage kinetics are critical .- Ethyl 3-[1-(2-Bromoanilino)ethyl]benzoate Hydrochloride: The addition of a bromoanilinoethyl side chain introduces basicity and hydrogen-bonding capacity, which are absent in Ethyl 3-(3-methoxyphenoxy)benzoate. This modification enhances interactions with polar biological targets but may reduce oral bioavailability due to increased polarity .

Comparative Data Tables

Table 1: Physical and Spectroscopic Properties

*Estimated based on analogous compounds.

Key Research Findings

- Solvatochromic Effects: Ethyl 3-(3-methoxyphenoxy)benzoate exhibits solvatochromic shifts in polar solvents due to its electron-rich aromatic system, similar to methyl benzoate derivatives .

- Synthetic Utility: The compound serves as a precursor in triazine-based polymers, where its phenoxy group facilitates nucleophilic substitution reactions .

- Metabolic Pathways: Unlike 3-trifluoromethyl-benzoate, which resists bacterial dioxygenase activity, Ethyl 3-(3-methoxyphenoxy)benzoate may undergo slower degradation due to steric hindrance from the methoxyphenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。